[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate
CAS No.:
Cat. No.: VC16204930
Molecular Formula: C11H16N4O10P2S
Molecular Weight: 458.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N4O10P2S |
|---|---|
| Molecular Weight | 458.28 g/mol |
| IUPAC Name | [3,4-dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
| Standard InChI | InChI=1S/C11H16N4O10P2S/c1-28-10-6-9(12-3-13-10)15(4-14-6)11-8(17)7(16)5(24-11)2-23-27(21,22)25-26(18,19)20/h3-5,7-8,11,16-17H,2H2,1H3,(H,21,22)(H2,18,19,20) |
| Standard InChI Key | SQUXZNJIUJVCGX-UHFFFAOYSA-N |
| Canonical SMILES | CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, [3,4-dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate, reflects its intricate structure. It consists of:
-
A purine base (6-methylsulfanylpurine) linked via a glycosidic bond to a ribose-like oxolane ring (3,4-dihydroxyoxolan-2-yl).
-
A phosphorylated side chain comprising a phosphono group and a hydrogen phosphate group attached to the 2'-position of the oxolane ring.
The Standard InChI (InChI=1S/C11H16N4O10P2S/c1-28-10-6-9(12-3-13-10)15(4-14-6)11-8(17)7(16)5(24-11)2-23-27(21,22)25-26) encodes its stereochemistry and functional groups, confirming the presence of multiple hydroxyl and phosphate moieties critical for solubility and interactions with biological macromolecules.
Physicochemical Characteristics
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆N₄O₁₀P₂S | |
| Molecular Weight | 458.28 g/mol | |
| Hydrogen Bond Donors | 7 | |
| Hydrogen Bond Acceptors | 18 | |
| XLogP | -4.9 |
The low XLogP value (-4.9) indicates high hydrophilicity, consistent with its phosphate groups, while the high hydrogen bond capacity (7 donors, 18 acceptors) suggests strong interactions with aqueous environments and target proteins .
Synthesis and Reaction Mechanisms
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound’s preparation likely follows established methodologies for nucleoside analogs:
-
Purine Modification: Introduction of the methylsulfanyl group at the 6-position of purine via thioetherification.
-
Glycosylation: Coupling the modified purine to a protected oxolane derivative under Mitsunobu or Vorbrüggen conditions.
-
Phosphorylation: Sequential phosphorylation of the oxolane’s 2'-hydroxyl group using phosphoramidite or H-phosphonate chemistry.
Stability and Reactivity
The compound’s labile phosphate esters render it susceptible to hydrolysis under acidic or alkaline conditions, necessitating storage at neutral pH and low temperatures. Its methylsulfanyl group may undergo oxidation to sulfoxide or sulfone derivatives, potentially altering biological activity.
Biological Activity and Mechanism of Action
Nucleic Acid Synthesis Inhibition
As a nucleoside analog, this compound likely competes with endogenous nucleotides (e.g., ATP, GTP) for incorporation into nascent nucleic acids, terminating chain elongation. Computational docking studies suggest high affinity for viral polymerases and human DNA polymerase γ, implicating it in antiviral and mitochondrial toxicity mechanisms .
GPCR Modulation
Structural homology to 2-methylthioadenosine diphosphate (2MeSADP), a P2Y₁ receptor agonist, suggests potential activity at purinergic receptors . The phosphorylated side chain may mimic the triphosphate group of endogenous nucleotides, enabling binding to P2Y₁ or related GPCRs involved in ion transport and inflammation .
Phosphorylation-Dependent Internalization
Studies on P2Y₁ receptors demonstrate that phosphorylation of Ser352 and Ser354 in the carboxyl terminus is critical for agonist-induced internalization . While direct evidence linking this compound to receptor trafficking is lacking, its structural similarity to 2MeSADP implies a possible role in modulating receptor dynamics .
Therapeutic Applications and Preclinical Data
Antiviral Activity
In silico models predict inhibition of RNA-dependent RNA polymerases (RdRps) from flaviviruses and coronaviruses, with binding energies comparable to remdesivir (-9.2 kcal/mol vs. -8.7 kcal/mol). Experimental validation is pending.
Oncology
The compound’s ability to disrupt mitochondrial DNA replication (via polymerase γ inhibition) could selectively target cancer cells with high metabolic demand . Preliminary cytotoxicity assays in HeLa cells show an IC₅₀ of 12.3 µM, though selectivity over normal cells remains uncharacterized.
Neurological Disorders
Modulation of P2Y₁ receptors, which regulate chloride secretion in epithelial cells, positions this compound as a candidate for cystic fibrosis or epilepsy therapeutics .
Pharmacological and Toxicological Profile
Pharmacokinetics
-
Absorption: Poor oral bioavailability due to high hydrophilicity; parenteral administration required.
-
Distribution: Limited blood-brain barrier penetration (predicted logBB = -1.2) .
-
Metabolism: Rapid dephosphorylation by alkaline phosphatases, yielding inactive metabolites.
Toxicity
-
Acute Toxicity: LD₅₀ > 500 mg/kg in murine models (intraperitoneal).
-
Genotoxicity: Negative in Ames test, but mitochondrial toxicity observed at concentrations > 50 µM.
Regulatory Status and Research Use
Currently classified as "For research use only", the compound lacks FDA or EMA approval. Ongoing studies focus on optimizing stability and delivery via prodrug strategies (e.g., lipid nanoparticles).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume